molecular formula C22H28N2O2S B2611745 N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide CAS No. 1705100-07-7

N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2611745
CAS No.: 1705100-07-7
M. Wt: 384.54
InChI Key: FGPMLRQMOUHMKK-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide is a compound that has garnered interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The presence of methoxy and methylphenyl groups further adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazepane ring through a cyclization reaction. The starting materials often include 4-methoxyphenyl ethylamine and 2-methylphenyl isothiocyanate, which undergo a series of reactions including nucleophilic substitution and cyclization under controlled conditions to form the desired thiazepane ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiazepane ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate enzymatic activity. The methoxy and methylphenyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar compounds include other thiazepane derivatives and compounds with methoxyphenyl or methylphenyl groups. Compared to these compounds, N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Some similar compounds are:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-17-5-3-4-6-20(17)21-12-14-24(15-16-27-21)22(25)23-13-11-18-7-9-19(26-2)10-8-18/h3-10,21H,11-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPMLRQMOUHMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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